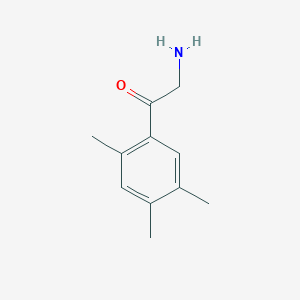

2-Amino-1-(2,4,5-trimethylphenyl)ethanone

Description

Contextualization of the Ethanone (B97240) Scaffold in Chemical Synthesis and Derivatization

The ethanone, or acetophenone, scaffold is a fundamental building block in organic synthesis. Characterized by a carbonyl group bonded to a methyl group and an aryl or alkyl substituent, it serves as a versatile precursor for a multitude of chemical transformations. The reactivity of both the carbonyl group and the adjacent α-carbon allows for a wide range of derivatizations, including condensations, oxidations, reductions, and substitution reactions.

In the synthesis of complex molecular frameworks, the ethanone moiety is frequently employed. For instance, it is a key component in the construction of fused-ring systems like 1-indanones. researchgate.netorganic-chemistry.org Methodologies such as intramolecular Friedel-Crafts acylations of precursor molecules often generate an ethanone-like linkage as part of the cyclization process. beilstein-journals.org The adaptability of the ethanone core makes it an essential tool for chemists aiming to construct elaborate carbo- and heterocyclic compounds. nih.gov

Significance of Substituted Phenylethanones in Advanced Organic Synthesis

The attachment of an ethanone group to a phenyl ring creates a phenylethanone (or acetophenone). The true synthetic power of this structure is unlocked through substitution on the phenyl ring. Modifying the aromatic core with various functional groups significantly alters the electronic and steric properties of the entire molecule. wisdomlib.org These substitutions can enhance or direct the reactivity of the ketone, influencing the outcomes of subsequent reactions and the properties of the final products. wisdomlib.org

The compound 2-Amino-1-(2,4,5-trimethylphenyl)ethanone features a highly substituted phenyl ring with three methyl groups. This specific substitution pattern, as seen in the parent compound 1-(2,4,5-trimethylphenyl)ethanone, creates a unique electronic environment that impacts the reactivity of the carbonyl group. nih.govnist.gov Such polysubstituted phenylethanones are crucial starting materials or intermediates in multi-step syntheses. For example, substituted chalcones, which are derivatives of phenylethanones, undergo Nazarov cyclization to produce substituted indanones, demonstrating the critical role of the substitution pattern in guiding complex reaction pathways. beilstein-journals.org

Overview of Research Trajectories for Novel Aminoketone Derivatives

Aminoketones, which contain both an amine and a ketone functional group, represent a significant class of compounds in chemical research. The presence of both acidic (α-protons) and basic (amine) centers, along with a reactive carbonyl, imparts a rich and versatile chemical character to these molecules. Research into aminoketone derivatives is an active and evolving field, often driven by the search for new compounds with specific functional properties. nih.gov

Current research trajectories often involve the rational design and synthesis of novel aminoketone derivatives to explore structure-activity relationships. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are used to guide the design of new molecules with potentially enhanced efficacy for various applications. nih.gov The synthesis of a specific molecule like 2-Amino-1-(2,4,5-trimethylphenyl)ethanone fits within this paradigm of exploring chemical space. By creating and studying novel aminoketones with unique substitution patterns, researchers can systematically investigate how structural modifications influence molecular properties, contributing to the broader understanding and development of advanced organic materials and intermediates.

Structure

3D Structure

Properties

CAS No. |

69872-38-4 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-amino-1-(2,4,5-trimethylphenyl)ethanone |

InChI |

InChI=1S/C11H15NO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5H,6,12H2,1-3H3 |

InChI Key |

BUZKAQKDWYTOGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)CN)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone, one would expect to observe distinct signals corresponding to each type of proton in the molecule. The aromatic region would likely show two singlets for the two non-equivalent aromatic protons on the trimethylphenyl ring. The three methyl groups attached to the aromatic ring would each produce a singlet, with their chemical shifts influenced by their position (ortho, meta, para) relative to the aminoethanone substituent. The methylene (B1212753) (-CH₂-) protons adjacent to the amino group and the carbonyl group would appear as a singlet, and the protons of the primary amine (-NH₂) would also produce a signal, which can sometimes be broad and its chemical shift dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. For 2-Amino-1-(2,4,5-trimethylphenyl)ethanone, distinct signals would be expected for the carbonyl carbon, the methylene carbon, the six aromatic carbons (some of which may have very similar chemical shifts), and the three methyl carbons. The chemical shift of the carbonyl carbon would be significantly downfield.

To provide a tangible example, the reported ¹³C NMR spectral data for the precursor, 1-(2,4,5-trimethylphenyl)ethan-1-one , is presented below. It is important to note that the presence of the amino group in the target compound would alter these chemical shifts. hmdb.ca

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-(2,4,5-trimethylphenyl)ethan-1-one (Note: This data is for a related precursor compound and is for illustrative purposes only)

| Atom | Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~200-205 |

| Aromatic Carbons | ~130-140 |

| Methyl Carbon (C(=O)CH₃) | ~29-32 |

This table is based on typical chemical shift ranges and data for similar structures.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each proton and carbon signal and to establish the connectivity of the molecular framework.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 2-Amino-1-(2,4,5-trimethylphenyl)ethanone (molar mass: 177.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 177.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Alpha-cleavage: Breakage of the bond between the carbonyl group and the methylene group, leading to the formation of a trimethylbenzoyl cation.

Loss of small molecules: Elimination of neutral molecules such as NH₃ or CH₂NH₂.

The mass spectrum of the related ketone, 1-(2,4,5-trimethylphenyl)ethan-1-one , is well-documented and provides insight into the fragmentation of the trimethylphenyl ketone core. nist.gov

Table 2: Key Mass Spectral Fragments for 1-(2,4,5-trimethylphenyl)ethan-1-one (Note: This data is for a related precursor compound and is for illustrative purposes only)

| m/z | Proposed Fragment |

|---|---|

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone would exhibit characteristic absorption bands. Key expected absorptions include:

A strong, sharp absorption for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.

N-H stretching vibrations for the primary amine group, which usually appear as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic C-H bonds, typically just below and just above 3000 cm⁻¹.

C-N stretching vibrations, which are typically weaker and appear in the fingerprint region (below 1500 cm⁻¹).

For comparison, the vapor phase IR spectrum of 1-(2,4,5-trimethylphenyl)ethan-1-one shows a strong carbonyl absorption but lacks the N-H stretches characteristic of an amine. hmdb.ca

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also observable in Raman, non-polar bonds such as C-C bonds of the aromatic ring often give rise to strong Raman signals. The symmetric vibrations of the trimethyl-substituted benzene (B151609) ring would be particularly well-suited for Raman analysis.

Table 3: Expected Key Vibrational Frequencies for 2-Amino-1-(2,4,5-trimethylphenyl)ethanone

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (primary amine) | 3300-3500 (two bands) | IR |

| C-H Stretch (aromatic/aliphatic) | 2850-3100 | IR, Raman |

| C=O Stretch (ketone) | 1680-1700 | IR, Raman |

| C-N Stretch | 1000-1250 | IR |

This table presents generally expected ranges for the functional groups present in the target molecule.

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Derivatives

The analysis would reveal the planarity of the phenyl ring and the geometry around the carbonyl and amino groups. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the crystal packing. While no crystal structure for 2-Amino-1-(2,4,5-trimethylphenyl)ethanone is currently available in public databases, such a study would provide unambiguous proof of its structure. Analysis of derivatives, such as its hydrochloride salt, could also provide valuable insight into its solid-state conformation. nih.gov

Chiroptical Spectroscopy for Stereochemical Characterization (If applicable)

The compound 2-Amino-1-(2,4,5-trimethylphenyl)ethanone is achiral and therefore would not exhibit optical activity. It does not have any stereocenters and cannot be resolved into enantiomers. Consequently, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable for the stereochemical characterization of this specific molecule. These techniques are only relevant for chiral molecules, which can rotate the plane of polarized light.

Chemical Reactivity, Derivatization, and Transformation Studies of 2 Amino 1 2,4,5 Trimethylphenyl Ethanone

Reactions at the Amino Group: Acylation, Alkylation, and Schiff Base Formation

The primary amino group in 2-Amino-1-(2,4,5-trimethylphenyl)ethanone is a key site for various nucleophilic reactions, allowing for the introduction of a wide array of functional groups.

Acylation: The amino group readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, and carboxylic acids to form the corresponding N-acyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amides are often stable, crystalline solids and are important intermediates in the synthesis of various pharmaceuticals and fine chemicals. For instance, the acylation of related α-amino ketones is a key step in the synthesis of various bioactive compounds. organic-chemistry.orgrsc.org

Alkylation: N-alkylation of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone can be achieved using alkyl halides. However, the direct alkylation of primary amines with alkyl halides can often lead to a mixture of mono- and poly-alkylated products. masterorganicchemistry.com To achieve selective mono-alkylation, indirect methods such as reductive amination or the use of protecting groups are often employed. The N-alkylation of related 2-aminothiophenes has been accomplished under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. nih.gov

Schiff Base Formation: The primary amino group undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netwikipedia.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by dehydration. researchgate.net Schiff bases derived from α-amino ketones are versatile intermediates in organic synthesis and have been investigated for their biological activities. mdpi.com

| Reaction Type | Reagent | Product Type | General Conditions |

| Acylation | Acid Chloride/Anhydride (B1165640) | N-Acyl-2-amino-1-(2,4,5-trimethylphenyl)ethanone | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Alkylation | Alkyl Halide | N-Alkyl-2-amino-1-(2,4,5-trimethylphenyl)ethanone | Base, polar solvent |

| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) | Acid catalyst (e.g., acetic acid), dehydrating agent |

Reactions at the Ketone Carbonyl: Reduction, Condensation, and Addition Reactions

The ketone carbonyl group in 2-Amino-1-(2,4,5-trimethylphenyl)ethanone is susceptible to a variety of nucleophilic addition and condensation reactions, leading to a diverse range of products.

Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol, 2-amino-1-(2,4,5-trimethylphenyl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). masterorganicchemistry.comchemistryscore.comchemguide.co.uk The choice of reducing agent can influence the stereoselectivity of the reaction, especially in cases where a chiral center is formed.

Condensation: The ketone can undergo condensation reactions with various active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, in the presence of a base catalyst. researchgate.net These Knoevenagel-type condensations are useful for carbon-carbon bond formation and the synthesis of more complex molecules.

Addition Reactions: The carbonyl group can undergo addition reactions with various nucleophiles. For example, the Wittig reaction with a phosphorus ylide can convert the ketone into the corresponding alkene. wikipedia.orgorganic-chemistry.orglibretexts.org Grignard reagents can also add to the carbonyl group to form tertiary alcohols, although the presence of the acidic amino group requires protection or the use of excess Grignard reagent.

| Reaction Type | Reagent | Product Type | General Conditions |

| Reduction | Sodium Borohydride (NaBH4) | 2-Amino-1-(2,4,5-trimethylphenyl)ethanol | Protic solvent (e.g., methanol, ethanol) |

| Condensation | Active Methylene Compound | α,β-Unsaturated compound | Base catalyst (e.g., piperidine, pyridine) |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CH2) | Alkene | Aprotic solvent (e.g., THF, ether) |

Reactions Involving the Trimethylphenyl Moiety: Aromatic Substitution Reactions

The 2,4,5-trimethylphenyl group is an activated aromatic ring due to the presence of three electron-donating methyl groups. This makes it susceptible to electrophilic aromatic substitution reactions. The positions for substitution are directed by the existing methyl groups and the amino ketone side chain.

Bromination: Electrophilic bromination of pseudocumene (1,2,4-trimethylbenzene) typically occurs at the positions activated by the methyl groups. nih.govresearchgate.netkhanacademy.orglibretexts.org For 2-Amino-1-(2,4,5-trimethylphenyl)ethanone, bromination would be expected to occur at the remaining unsubstituted position on the ring (position 6).

Nitration: Nitration of the trimethylphenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. chemguide.co.ukyoutube.com The position of nitration will be influenced by the directing effects of the three methyl groups and the deactivating, meta-directing amino ketone group.

Friedel-Crafts Acylation: The activated trimethylphenyl ring can undergo Friedel-Crafts acylation with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov This reaction would introduce an additional acyl group onto the aromatic ring.

| Reaction Type | Reagent | Product Type | General Conditions |

| Bromination | Br2 / FeBr3 or NBS | Bromo-2-amino-1-(2,4,5-trimethylphenyl)ethanone | Lewis acid catalyst or radical initiator |

| Nitration | HNO3 / H2SO4 | Nitro-2-amino-1-(2,4,5-trimethylphenyl)ethanone | Cold conditions |

| Friedel-Crafts Acylation | Acyl Chloride / AlCl3 | Acyl-2-amino-1-(2,4,5-trimethylphenyl)ethanone | Lewis acid catalyst, aprotic solvent |

Cyclization and Rearrangement Reactions Involving the Compound

The bifunctional nature of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone makes it a prime candidate for intramolecular cyclization and rearrangement reactions, leading to the formation of various cyclic structures.

Cyclization: Intramolecular cyclization can occur between the amino group and the ketone, or with other functional groups introduced into the molecule. For example, derivatives of this compound could potentially undergo cyclization to form nitrogen-containing heterocycles.

Rearrangement: α-Aminoketones are known to undergo various rearrangement reactions under specific conditions. For instance, the Clemmensen reduction of some α-aminoketones can lead to rearranged products. acs.org Additionally, α-hydroxy imines, which can be formed from α-amino ketones, can undergo α-ketol rearrangement. beilstein-journals.orgacs.org

| Reaction Type | Conditions | Product Type |

| Intramolecular Cyclization | Acid or base catalysis, heat | Heterocyclic compounds |

| Rearrangement | Reductive or acidic conditions | Rearranged carbon skeletons or functional groups |

Synthesis of Heterocyclic Systems Derived from 2-Amino-1-(2,4,5-trimethylphenyl)ethanone

2-Amino-1-(2,4,5-trimethylphenyl)ethanone is a valuable precursor for the synthesis of a variety of heterocyclic systems due to the presence of the amino and ketone functionalities.

Quinoxalines: Condensation of α-aminoketones with 1,2-diamines is a common method for the synthesis of quinoxalines. nih.govnih.govrsc.org Reaction of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone with an appropriate 1,2-dicarbonyl compound would be expected to yield a substituted quinoxaline.

1,4-Dihydropyrazines: The self-condensation of two molecules of an α-aminoketone can lead to the formation of a 1,4-dihydropyrazine, which can be subsequently oxidized to the corresponding pyrazine.

1,4-Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an amine. nih.gov Derivatives of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone could potentially be utilized in modified Hantzsch-type reactions to produce novel dihydropyridine structures. chemrxiv.org

| Heterocyclic System | Reaction Type | Co-reactant |

| Quinoxaline | Condensation | 1,2-Dicarbonyl compound |

| 1,4-Dihydropyrazine | Self-condensation | Another molecule of the α-aminoketone |

| 1,4-Dihydropyridine | Hantzsch-type synthesis | Aldehyde, β-ketoester |

Theoretical and Computational Chemistry Investigations of 2 Amino 1 2,4,5 Trimethylphenyl Ethanone

Quantum Mechanical Studies: Electronic Structure and Bonding Analysis

The trimethylphenyl group, with its electron-donating methyl substituents, increases the electron density on the aromatic ring. This effect, combined with the electron-donating amino group, influences the reactivity of the entire molecule. The carbonyl group, being electron-withdrawing, creates a region of positive electrostatic potential around the carbonyl carbon, making it susceptible to nucleophilic attack.

Table 1: Predicted Mulliken Atomic Charges for Key Atoms in 2-Amino-1-(2,4,5-trimethylphenyl)ethanone

| Atom | Predicted Mulliken Charge (a.u.) |

| Carbonyl Carbon (C=O) | +0.45 to +0.65 |

| Carbonyl Oxygen (C=O) | -0.50 to -0.70 |

| Amino Nitrogen (NH2) | -0.80 to -1.00 |

| Alpha-Carbon (Cα) | -0.10 to +0.10 |

Note: These values are estimations based on theoretical calculations of analogous aminoketones and substituted acetophenones. The actual values may vary depending on the level of theory and basis set used in the calculation.

Conformational Analysis and Energy Landscapes

Conformational analysis of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone is crucial for understanding its three-dimensional structure and how its shape influences its properties. The molecule possesses several rotatable single bonds, leading to a variety of possible conformations, or rotamers. slideshare.net The most significant rotations are around the Cα-C(carbonyl), C(carbonyl)-C(aromatic), and Cα-N bonds.

The relative energies of these conformers determine the most stable, and therefore most populated, three-dimensional structures at a given temperature. The steric hindrance between the bulky trimethylphenyl group, the amino group, and the carbonyl oxygen plays a significant role in defining the energy landscape.

It is expected that the most stable conformers will seek to minimize these steric clashes. For instance, a staggered conformation around the Cα-C(carbonyl) bond would be energetically favored over an eclipsed one. pharmacy180.com Similarly, the orientation of the trimethylphenyl ring relative to the carbonyl group will be governed by the avoidance of steric repulsion between the ortho-methyl groups and the carbonyl oxygen or the amino group.

Table 2: Hypothetical Low-Energy Conformers of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone

| Conformer | Dihedral Angle (N-Cα-C=O) | Dihedral Angle (Cα-C-C(Ar)-C(Ar)) | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | ~30° | 0 (most stable) |

| B | ~180° (anti) | ~30° | 1-2 |

| C | ~60° (gauche) | ~90° | 3-5 |

Note: These are hypothetical conformers and their relative energies based on general principles of conformational analysis. pharmacy180.compharmacy180.com Actual values would require specific computational studies.

Reaction Mechanism Predictions and Transition State Elucidation

A plausible synthetic route to 2-Amino-1-(2,4,5-trimethylphenyl)ethanone is the α-amination of the corresponding ketone, 1-(2,4,5-trimethylphenyl)ethanone. Computational studies on similar reactions can help predict the reaction mechanism and elucidate the structures of the transition states involved. nih.govacs.org

The reaction likely proceeds through the formation of an enol or enolate intermediate of the ketone, which then acts as a nucleophile, attacking an electrophilic aminating agent. organic-chemistry.org The mechanism can be catalyzed by either acid or base.

Key steps in a proposed α-amination mechanism:

Enolate Formation: A base abstracts a proton from the α-carbon of 1-(2,4,5-trimethylphenyl)ethanone to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic nitrogen atom of an aminating reagent (e.g., a derivative of hydroxylamine (B1172632) or an azodicarboxylate). This is typically the rate-determining step.

Protonation/Workup: The resulting intermediate is protonated to yield the final product, 2-Amino-1-(2,4,5-trimethylphenyl)ethanone.

Computational modeling can map the potential energy surface of this reaction, identifying the energy barriers (activation energies) for each step and the geometry of the transition states. For instance, the transition state for the nucleophilic attack would likely feature a partially formed C-N bond and a delocalized negative charge over the enolate system. rsc.org

Spectroscopic Property Predictions and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov These predictions can aid in the identification and characterization of the compound, especially when compared with experimental data.

Predicted IR Spectrum: DFT calculations can predict the vibrational frequencies of the molecule. umass.edu Key predicted vibrational modes for 2-Amino-1-(2,4,5-trimethylphenyl)ethanone would include the C=O stretching frequency, N-H stretching frequencies, and various C-H and C-C stretching and bending modes of the aromatic ring and alkyl groups. The predicted C=O stretch would likely appear in the range of 1680-1700 cm⁻¹, characteristic of an aryl ketone. The N-H stretches would be expected in the region of 3300-3500 cm⁻¹.

Table 3: Predicted Characteristic IR Frequencies for 2-Amino-1-(2,4,5-trimethylphenyl)ethanone

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric) | 3400 - 3500 |

| N-H Stretch (symmetric) | 3300 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch | 1680 - 1700 |

| N-H Bend | 1590 - 1650 |

| C=C Stretch (aromatic) | 1450 - 1600 |

Note: These are predicted ranges based on DFT calculations of similar molecules. worldscientific.comresearchgate.net Experimental values may be influenced by solvent effects and intermolecular interactions.

Predicted NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. worldscientific.com The predicted ¹H and ¹³C NMR spectra would show distinct signals for the different protons and carbons in the molecule. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons of the amino group would likely appear as a broad singlet, while the methyl groups on the aromatic ring would give rise to sharp singlets at different chemical shifts due to their distinct electronic environments.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-1-(2,4,5-trimethylphenyl)ethanone

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | 195 - 205 |

| Aromatic Carbons | - | 120 - 145 |

| Methyl Carbons | - | 18 - 25 |

| Alpha-Carbon | ~4.0 - 4.5 | ~45 - 55 |

| Amino Protons | ~1.5 - 3.0 (broad) | - |

| Aromatic Protons | ~6.8 - 7.5 | - |

| Methyl Protons | ~2.2 - 2.5 | - |

Note: These are estimated chemical shift ranges based on known values for similar functional groups and substitution patterns. nih.gov Experimental validation is necessary for confirmation.

Molecular Docking and Interaction Studies (Excluding biological/human targets)

Molecular docking simulations can be employed to investigate the potential interactions of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone with various non-biological materials and surfaces. nih.govresearchgate.net These studies are relevant for understanding its behavior in materials science applications, such as its potential as a surface modifier or its interaction with inorganic catalysts.

The aromatic trimethylphenyl ring can engage in π-π stacking interactions with graphitic surfaces or other aromatic systems. The amino group can act as a hydrogen bond donor and can also coordinate to metal ions or acidic sites on a surface. The carbonyl oxygen, with its lone pairs of electrons, can act as a hydrogen bond acceptor or a Lewis base, interacting with Lewis acidic sites on a material.

Studies on the interaction of aromatic amines with inorganic surfaces like silica (B1680970) or metal oxides have shown that both electrostatic and hydrophobic interactions can play a significant role. nih.gov The trimethylphenyl group would contribute to hydrophobic interactions, while the polar amino and carbonyl groups would be involved in more specific electrostatic and hydrogen bonding interactions.

Table 5: Potential Non-Covalent Interactions of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone with Non-Biological Surfaces

| Interacting Group on Molecule | Type of Interaction | Potential Interacting Surface/Material |

| Trimethylphenyl Ring | π-π Stacking, van der Waals | Graphite, Carbon Nanotubes, Aromatic Polymers |

| Amino Group (N-H) | Hydrogen Bonding (donor) | Metal Oxides (e.g., SiO₂, Al₂O₃), Surfaces with Hydroxyl Groups |

| Amino Group (N lone pair) | Coordination, Lewis Base Interaction | Metal Ions, Acidic Surface Sites |

| Carbonyl Group (O lone pair) | Hydrogen Bonding (acceptor), Lewis Base Interaction | Surfaces with Hydroxyl Groups, Lewis Acidic Sites |

These theoretical predictions provide a solid foundation for further experimental work aimed at exploring the practical applications of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone in materials science and catalysis.

Potential Applications in Materials Science and Precursor Chemistry Non Biological Contexts

Role as a Synthetic Building Block for Complex Molecules

The primary utility of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone in a non-biological context lies in its role as a versatile synthetic intermediate. The presence of the primary amine and the ketone carbonyl group allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

The amino group can readily participate in reactions such as N-alkylation, N-acylation, and condensation reactions to form imines or Schiff bases. The ketone functionality can undergo reactions at the carbonyl carbon, including reduction to a secondary alcohol, or reactions at the alpha-position. This dual reactivity makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, which are foundational in many areas of materials chemistry. For instance, α-amino ketones are known precursors for the synthesis of imidazoles, oxazoles, and other nitrogen-containing heterocycles. encyclopedia.pub The synthesis of such complex molecules is a cornerstone of developing new materials with tailored properties.

Potential for Polymer or Oligomer Synthesis

The structure of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone is theoretically suitable for the synthesis of polymers or oligomers. The primary amine can react with difunctional compounds, such as diacyl chlorides or diepoxides, through step-growth polymerization to form polyamides or polyepoxides, respectively. Similarly, the ketone group could potentially be involved in polymerization reactions, although this is less common for simple ketones.

The formation of conductive polymers often involves the polymerization of aromatic or heterocyclic monomers. encyclopedia.pubmdpi.comresearchgate.netresearchgate.net While there is no direct evidence of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone being used for this purpose, its aromatic structure is a feature found in many conductive polymer precursors. The amino group could facilitate oxidative polymerization, a common method for synthesizing conductive polymers like polyaniline.

Utility in the Development of New Catalysts or Ligands

The nitrogen and oxygen atoms in 2-Amino-1-(2,4,5-trimethylphenyl)ethanone can act as coordination sites for metal ions, suggesting its potential use in the development of new catalysts or ligands. The formation of Schiff base ligands through the condensation of the amino group with an aldehyde is a common strategy for creating multidentate ligands that can chelate to metal centers. These metal complexes can exhibit catalytic activity in a variety of organic transformations. Chiral aldehydes can be used to generate chiral ligands, which are crucial in asymmetric catalysis for producing enantiomerically pure compounds. nih.gov

The development of new ligands is a continuous effort in the field of organometallic chemistry and catalysis, and molecules like 2-Amino-1-(2,4,5-trimethylphenyl)ethanone offer a scaffold that can be readily modified to tune the electronic and steric properties of the resulting metal complexes.

Application in Advanced Organic Electronic Materials (If relevant to structure)

The core structure of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone, containing a substituted benzene (B151609) ring, is a common motif in organic electronic materials. The π-conjugated system of the aromatic ring is essential for charge transport in organic semiconductors. While the direct application of this specific molecule in organic electronics is not reported, it could serve as a building block for larger, more conjugated systems.

For instance, it could be a precursor for the synthesis of molecules with applications as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The amino and ketone groups provide handles for further chemical modifications to extend the conjugation and tune the electronic properties of the final material.

Precursor to Agrochemical or Industrial Intermediates

Substituted aromatic compounds are prevalent in the agrochemical industry. While there is no specific mention of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone as an agrochemical precursor in the available literature, its structural motifs are found in some active compounds. For example, trifluoromethylpyridines, which are also heterocyclic compounds, are key structural motifs in various agrochemicals. google.com The synthesis of such complex molecules often relies on versatile building blocks.

The reactivity of the amino and ketone groups allows for the introduction of various functionalities, which could lead to the synthesis of novel compounds with potential herbicidal, insecticidal, or fungicidal properties. Its role would likely be as an early-stage intermediate in a multi-step synthesis.

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment of 2 Amino 1 2,4,5 Trimethylphenyl Ethanone in Chemical Matrices

Chromatographic Techniques: HPLC, GC, and SFC for Separation and Purity Profiling

Chromatographic techniques are fundamental for the separation and purity profiling of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone from complex matrices, including starting materials, reaction byproducts, and the final synthesized product. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of synthetic cathinones and their precursors. For 2-Amino-1-(2,4,5-trimethylphenyl)ethanone, reversed-phase HPLC is the most common approach. A C18 column is typically employed, providing effective separation based on the compound's polarity. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the aminoketone. Detection is commonly achieved using a Diode-Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. nih.govscribd.com Isocratic elution is often sufficient for routine analysis, providing consistent retention times for quantification. A well-developed HPLC method can effectively separate 2-Amino-1-(2,4,5-trimethylphenyl)ethanone from other synthesis-related impurities and isomers. nist.gov

Gas Chromatography (GC) is another powerful technique, particularly when coupled with a mass spectrometer (MS). Due to the polar nature of the amino group, derivatization is often necessary to improve the chromatographic properties of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone, reducing peak tailing and enhancing thermal stability. nih.govresearchgate.net Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The choice of the capillary column is crucial, with non-polar or medium-polarity columns being suitable for the separation of the derivatized analyte. The temperature program of the GC oven is optimized to achieve good resolution between the target compound and other volatile components in the sample.

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase, often with a small amount of organic modifier. SFC can offer faster separations and reduced solvent consumption compared to HPLC. While less commonly reported specifically for 2-Amino-1-(2,4,5-trimethylphenyl)ethanone, its application in the analysis of chiral cathinones suggests its potential for efficient and effective separation of this compound as well. wikipedia.org

Table 1: Illustrative Chromatographic Parameters for Related Compounds

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Analyte | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|

| HPLC-DAD | C18 | Acetonitrile: 0.1M Ammonium Acetate Buffer (pH 4) (40:60 v/v) | UV at 232 nm | Mephedrone | Not Specified | nih.gov |

| HPLC | Not Specified | Not Specified | DAD | Mephedrone | 5.158 | nih.govscribd.com |

| GC-MS | Not Specified | Helium | MS | Derivatized Mephedrone | Not Specified | researchgate.net |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Confirmation

For unambiguous identification and sensitive quantification, especially at trace levels, hyphenated techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone in forensic laboratories for the analysis of seized drugs and their precursors. nih.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint, allowing for highly confident identification. The mass spectrum of the parent ketone, 1-(2,4,5-trimethylphenyl)ethanone, shows characteristic fragments that can be used for comparison and to infer the fragmentation of the amino-substituted analogue. biosynth.com For quantification, selected ion monitoring (SIM) mode is often employed, where the instrument only detects specific fragment ions of the target compound, thereby increasing sensitivity and reducing background noise. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, often without the need for derivatization. researchgate.net The compound is first separated by HPLC and then introduced into the mass spectrometer. In the tandem MS, a specific precursor ion corresponding to the protonated molecule of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as multiple reaction monitoring (MRM), provides excellent selectivity and allows for quantification even in complex matrices. While specific transitions for 2-Amino-1-(2,4,5-trimethylphenyl)ethanone are not widely published, methods developed for other synthetic cathinones can be adapted. nist.govresearchgate.netmdpi.com

Table 2: Mass Spectrometry Data for Structurally Related Compounds

| Compound | Technique | Key Mass-to-Charge Ratios (m/z) | Reference |

|---|---|---|---|

| 1-(2,4,5-trimethylphenyl)ethanone | GC-MS (EI) | 162 (M+), 147, 119, 91, 77 | biosynth.com |

| 1-(2,4,6-trimethylphenyl)ethanone | GC-MS (EI) | 162 (M+), 147, 119, 91, 77 | |

| Mephedrone | GC-MS (EI of derivatized compound) | Not Specified | researchgate.net |

Spectrophotometric and Electrochemical Methods for Quantification in Chemical Samples

While chromatographic methods are preferred for their selectivity, spectrophotometric and electrochemical methods can serve as simpler and more rapid techniques for quantification in bulk or less complex chemical samples.

UV-Vis Spectrophotometry , based on the absorption of ultraviolet and visible light by the analyte, can be used for a straightforward quantification of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone in solutions where it is the primary absorbing species. The aromatic ring and the ketone group in the molecule result in a characteristic UV absorption spectrum. A calibration curve of absorbance versus concentration can be constructed using a reference standard to determine the concentration of the compound in an unknown sample. However, this method lacks specificity and is susceptible to interference from other UV-absorbing compounds.

Electrochemical Methods , such as voltammetry, could potentially be developed for the quantification of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone. These techniques measure the current response of an electroactive species to an applied potential. The amino group in the molecule is susceptible to oxidation, which could provide a basis for an electrochemical assay. These methods can be highly sensitive and cost-effective but may require significant development to overcome interferences from other electroactive species in the sample matrix.

Development of Reference Standards and Analytical Validation Protocols

The reliability of any analytical data hinges on the availability of high-purity reference standards and thoroughly validated analytical methods.

Reference Standards of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone are crucial for the positive identification and accurate quantification of the compound. These standards must be of known purity, and their identity confirmed through comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The availability of well-characterized reference materials is a prerequisite for method validation and for ensuring the accuracy and comparability of results between different laboratories. scribd.com

Analytical Validation Protocols must be established to ensure that an analytical method is suitable for its intended purpose. According to international guidelines, such as those from the International Council for Harmonisation (ICH), method validation involves demonstrating several key performance characteristics: mdpi.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Key Parameters in Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity | Correlation coefficient (r²) of the calibration curve. | ≥ 0.99 | nih.gov |

| Accuracy | Percent recovery of a known amount of analyte spiked into a sample. | Typically 80-120% for assay, may vary for impurities. | nist.gov |

| Precision | Relative Standard Deviation (RSD) of replicate measurements. | Typically ≤ 2% for repeatability. | nist.gov |

| LOD | Signal-to-noise ratio of approximately 3:1. | Method-dependent. | mdpi.com |

| LOQ | Signal-to-noise ratio of approximately 10:1. | Method-dependent. | mdpi.com |

Future Research Directions and Unexplored Avenues for 2 Amino 1 2,4,5 Trimethylphenyl Ethanone Chemistry

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

The synthesis of α-amino ketones is a fundamental challenge in organic chemistry, often requiring careful control to avoid side reactions. For 2-Amino-1-(2,4,5-trimethylphenyl)ethanone, no specific synthesis has been widely reported, making this a primary area for investigation. Future research should focus on developing efficient, high-yield, and environmentally benign synthetic routes.

A logical starting point is the α-halogenation of 1-(2,4,5-trimethylphenyl)ethanone to form an α-halo-ketone intermediate, followed by nucleophilic substitution with an ammonia (B1221849) equivalent. A similar pathway is used for the preparation of 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one, which involves the reaction of 3,4-dihydroxy-α-chloroacetophenone with aqueous ammonia chemicalbook.com. However, this classical approach can suffer from low yields and the formation of over-alkylation products.

Future explorations should investigate modern synthetic methods that offer greater control and sustainability. This includes:

Phase-Transfer Catalysis: To improve the reaction between the likely water-insoluble α-halo-ketone and an aqueous or solid ammonia source.

Masked Amine Reagents: Using reagents like hexamethylenetetramine (Delepine reaction) or phthalimide (B116566) (Gabriel synthesis) to prevent over-alkylation and improve yields.

Direct Amination: Exploring direct C-H amination of the parent ketone, which represents a highly atom-economical but challenging route.

Biocatalysis: Employing transaminase enzymes for the asymmetric synthesis of the chiral amine, offering a route to enantiomerically pure products.

Eco-friendly approaches should be a central theme of this research. The use of greener solvents (e.g., water, ethanol, or supercritical CO2), lower reaction temperatures, and recyclable catalysts, such as magnetic nanocatalysts, could significantly reduce the environmental impact of the synthesis researchgate.net.

| Synthetic Approach | Potential Starting Material | Key Reagents/Catalysts | Potential Advantages | Research Challenges |

| Nucleophilic Substitution | 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone | Ammonia, Sodium Azide (B81097) followed by reduction | Well-established methodology; readily available reagents. | Risk of over-alkylation; potential for low yields; harsh reagents. |

| Gabriel Synthesis | 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone | Potassium phthalimide, followed by hydrazine | High yields; avoids over-alkylation. | Requires multiple steps; use of hydrazine. |

| Reductive Amination | 1-(2,4,5-trimethylphenyl)-2-oxoethanal | Ammonia, NaBH3CN | Direct route from a dicarbonyl precursor. | Synthesis of the dicarbonyl precursor may be complex. |

| Eco-Friendly Catalysis | 1-(2,4,5-trimethylphenyl)ethanone | Green oxidants, aminating agents, nanocatalysts | Reduced waste; milder conditions; potential for catalyst recycling. researchgate.net | Catalyst development and optimization; reaction efficiency. |

Discovery of Undiscovered Reactivity Patterns and Derivatization Opportunities

The bifunctional nature of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone, possessing both a primary amine and a ketone, suggests a rich and unexplored reactivity profile. Systematic investigation of its reactions is crucial to understanding its chemical behavior and potential for creating new molecular scaffolds.

Key areas for reactivity studies include:

Intramolecular Reactions: Investigating the potential for intramolecular cyclization under various conditions to form heterocyclic systems, such as dihydropyrazines or other nitrogen-containing rings.

Chemoselective Reactions: Developing conditions to selectively react at either the amine or the ketone group, allowing for controlled, stepwise derivatization.

Derivatization offers a direct path to new molecules with potentially novel properties. The primary amine is a key handle for a wide range of transformations. Research into derivatization could focus on:

Schiff Base Formation: Reaction with various aldehydes and ketones to form imines (Schiff bases), which are valuable intermediates in synthesis and can exhibit interesting biological activities researchgate.net.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to produce a library of amides and sulfonamides.

Derivatization for Analysis: Using reagents that specifically target primary amines, such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy), can aid in analytical detection and quantification by mass spectrometry mdpi.com.

| Functional Group | Reaction Type | Potential Reagents | Resulting Product Class | Potential Application of Derivatives |

| Amino Group | Schiff Base Formation | Aromatic/Aliphatic Aldehydes | Imines | Ligand Synthesis, Chemical Intermediates researchgate.net |

| Amino Group | N-Acylation | Acetyl Chloride, Benzoyl Chloride | Amides | Pharmaceutical Scaffolds, Material Precursors |

| Amino Group | N-Alkylation | Alkyl Halides (under controlled conditions) | Secondary/Tertiary Amines | Altering solubility and basicity |

| Ketone Group | Reduction | Sodium Borohydride (B1222165) (NaBH4) | Amino Alcohols | Chiral Ligands, Resolution Agents |

| Ketone Group | Wittig Reaction | Phosphonium Ylides | Alkenes | Polymer Monomers, Bioisosteres |

| Both Groups | Pictet-Spengler Reaction | Aldehydes (intramolecular potential) | Tetrahydroisoquinolines | Heterocyclic Synthesis |

Advanced Computational Modeling for Structure-Function Relationships

In the absence of extensive experimental data, computational chemistry provides a powerful predictive tool to guide future research. Advanced modeling can elucidate the fundamental properties of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone and predict its behavior, saving significant time and resources in the lab.

Future computational studies should include:

Quantum Chemistry Calculations: Using Density Functional Theory (DFT) to determine the molecule's three-dimensional structure, electronic properties (e.g., HOMO-LUMO gap, electrostatic potential), and vibrational frequencies for spectroscopic analysis. This can provide insights into the molecule's stability and reactivity centers.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule, particularly the rotation around the key single bonds, and to understand its interactions with solvent molecules.

Docking and Virtual Screening: If a particular application is hypothesized (e.g., as an enzyme inhibitor), molecular docking could predict its binding affinity and mode of interaction with a biological target. This approach has been successfully used to develop novel kinase inhibitors from related scaffolds mdpi.com.

Predictive Modeling for Properties: QSAR (Quantitative Structure-Activity Relationship) models could be developed once a set of derivatives is synthesized and tested, linking structural modifications to changes in function.

| Computational Method | Research Question | Predicted Outcome/Insight | Importance for Future Research |

| Density Functional Theory (DFT) | What is the most stable 3D conformation? What are the reactive sites? | Optimized geometry, bond lengths/angles, electrostatic potential map, IR/NMR spectra. | Guides synthesis and reactivity studies; aids in experimental characterization. |

| Molecular Dynamics (MD) | How does the molecule behave in solution? Is it flexible? | Conformational landscape, solvent interactions, diffusion coefficients. | Informs choice of solvents for reactions and applications; predicts physical behavior. |

| Molecular Docking | Could this molecule bind to a specific protein target? | Binding energy, orientation in the active site, key interactions. | Prioritizes derivatives for synthesis in drug discovery projects. mdpi.com |

| HOMO-LUMO Analysis | What are its electronic excitation properties? | Energy gap, electron transition characteristics. | Predicts potential for applications in electronics or photochemistry. |

Development of Innovative Applications in Chemical Synthesis and Material Science

The true potential of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone lies in its application as a building block for more complex molecules and materials. Its unique substitution pattern—a sterically hindered phenyl ring combined with reactive amine and ketone groups—makes it an attractive candidate for several innovative applications.

In chemical synthesis , it could serve as:

A Precursor to Heterocycles: The 1,2-amino-ketone motif is ideal for constructing nitrogen-containing heterocycles like quinoxalines, pyrazines, and imidazoles, which are privileged scaffolds in medicinal chemistry.

A Chiral Auxiliary or Ligand: Following reduction of the ketone and/or resolution of the amine, the resulting amino alcohol could be used as a chiral ligand in asymmetric catalysis.

In material science , future research could explore its use as:

A Monomer for Specialty Polymers: Derivatization of the amine to an acrylamide (B121943) or the ketone to an alkene could yield a monomer that, upon polymerization, introduces the bulky trimethylphenyl group, potentially enhancing the thermal stability or modifying the optical properties of the resulting polymer.

A Component in Organic Electronics: The aromatic ketone structure is a common feature in photoinitiators. The combination with an amino group could lead to novel photoinitiating systems for UV curing or 3D printing applications. The molecular structure is somewhat related to nitroaromatics, which are used as intermediates in dyestuffs nih.gov.

Integration of the Compound into Emerging Chemical Technologies

To maximize its utility, research on 2-Amino-1-(2,4,5-trimethylphenyl)ethanone should align with emerging trends in chemical technology. This involves moving beyond traditional batch chemistry and exploring more advanced and efficient platforms.

Key technological integrations to explore include:

Flow Chemistry: Developing a continuous flow synthesis for the compound and its derivatives. This could enhance safety, particularly if hazardous intermediates or exothermic reactions are involved, and allow for easier scalability and process optimization.

High-Throughput Experimentation (HTE): Using automated, parallel synthesis platforms to rapidly create a library of derivatives (e.g., by reacting the amine with a diverse set of carboxylic acids or aldehydes). This would accelerate the discovery of structure-activity relationships.

Photoredox Catalysis: Exploring the use of the aromatic ketone moiety as a photosensitizer or its participation in photoredox-catalyzed reactions to enable novel chemical transformations that are difficult to achieve with traditional thermal methods.

By pursuing these unexplored avenues, the scientific community can establish the fundamental chemistry of 2-Amino-1-(2,4,5-trimethylphenyl)ethanone and pave the way for its use in a new generation of molecules and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-(2,4,5-trimethylphenyl)ethanone, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,4,5-trimethylaniline and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Protecting groups (e.g., acetyl or tert-butoxycarbonyl) may be required to prevent side reactions at the amino group . Purification can involve recrystallization from ethanol or column chromatography using silica gel with a hexane/ethyl acetate gradient. Purity validation should employ HPLC (≥95% purity) and melting point consistency (comparison with literature data, e.g., analogs like 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride, which has a reported mp of 140–144°C ).

Q. Which spectroscopic techniques are most effective for characterizing 2-Amino-1-(2,4,5-trimethylphenyl)ethanone, and how should spectral contradictions be addressed?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. For example, the methyl groups on the aromatic ring will appear as singlets in the 1H NMR (δ 2.2–2.5 ppm), while the ketone carbonyl resonates near δ 200 ppm in 13C NMR .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV can confirm the molecular ion peak (expected m/z ~203 for C₁₁H₁₅NO). Compare fragmentation patterns with structurally similar compounds like 2-aminoacetophenone (m/z 135) .

- IR Spectroscopy : Look for carbonyl stretching (~1680 cm⁻¹) and N-H bending (~1600 cm⁻¹) bands .

Advanced Research Questions

Q. How do the electron-donating methyl groups influence the compound’s reactivity in nucleophilic substitution or condensation reactions?

- Methodological Answer : The 2,4,5-trimethyl substituents enhance steric hindrance and electron density on the aromatic ring, reducing electrophilic substitution rates. Reactivity can be quantified via Hammett σ constants or DFT calculations to model transition states. For example, compare reaction kinetics with analogs like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (bk-2C-B), where substituents alter pyrolysis pathways .

Q. What strategies resolve discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms. For analogs like 2-amino-4'-methoxyacetophenone hydrochloride, polymorphs can cause mp variations .

- Solubility Profiling : Test solubility in aprotic (e.g., DMSO) and protic (e.g., methanol) solvents at controlled temperatures. Conflicting data may arise from impurities; repurify via recrystallization and validate with TGA .

Q. What are the key considerations in designing stability studies for 2-Amino-1-(2,4,5-trimethylphenyl)ethanone under varying pH and temperature?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 1–4 weeks. Monitor degradation via LC-MS, referencing pyrolysis studies of bk-2C-B, which identified brominated byproducts under extreme conditions .

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-Vis spectroscopy to detect ketone oxidation or ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.